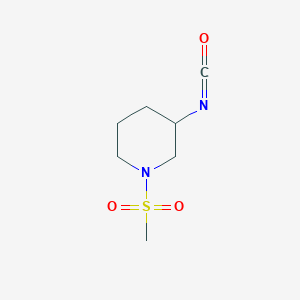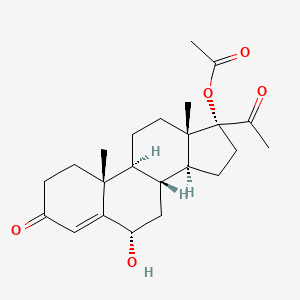
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone is a synthetic steroid hormone derived from progesterone. It is an important intermediate in the biosynthesis of various endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is known for its role in various biological processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 6Alpha-Hydroxy-17Alpha-acetoxyprogesterone typically involves the hydroxylation of progesterone at the 6Alpha position, followed by acetylation at the 17Alpha position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired modifications. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ketone or aldehyde back to a hydroxyl group.
Substitution: This reaction can replace the hydroxyl or acetoxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Wissenschaftliche Forschungsanwendungen
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid hormones.
Biology: It is studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 6Alpha-Hydroxy-17Alpha-acetoxyprogesterone involves its interaction with specific molecular targets and pathways. It acts as an agonist of the progesterone receptor, albeit weakly compared to progesterone. It also exhibits antagonistic activity on the mineralocorticoid receptor and partial agonistic activity on the glucocorticoid receptor . These interactions influence various biological processes, including gene expression, cellular signaling, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone can be compared with other similar compounds, such as:
17Alpha-Hydroxyprogesterone: An intermediate in steroid synthesis with similar biological activity.
Hydroxyprogesterone caproate: A synthetic progestin used in the prevention of preterm births.
Medroxyprogesterone acetate: A synthetic progestin used in hormone replacement therapy and contraception. The uniqueness of this compound lies in its specific hydroxylation and acetylation pattern, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)23(28-14(2)25)10-7-18-16-12-20(27)19-11-15(26)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20,27H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
OGLKITGHAYOASS-WXLIAARGSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


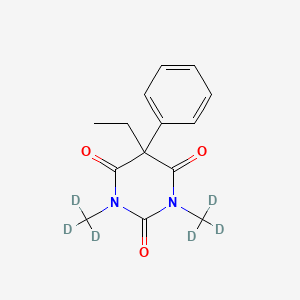
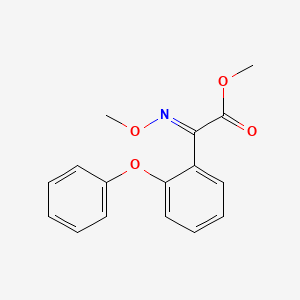

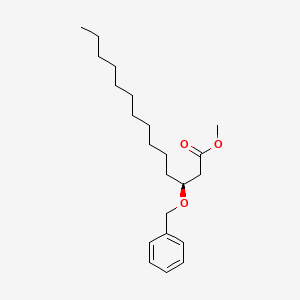

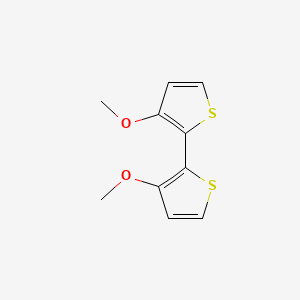
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid](/img/structure/B13447631.png)
![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
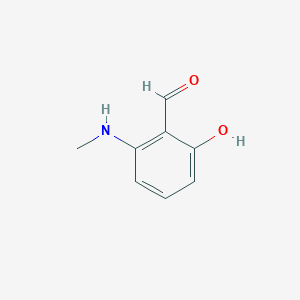
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
![rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)
![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
